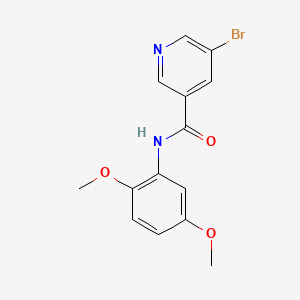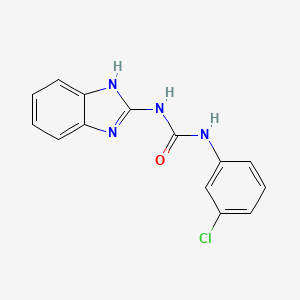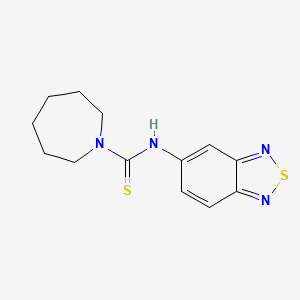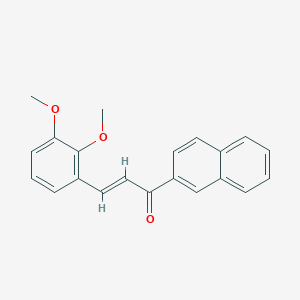![molecular formula C17H19NO2 B5775639 1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as 4-MMC or mephedrone, is a synthetic psychoactive drug that belongs to the cathinone family. It is a stimulant that produces effects similar to those of amphetamines and cocaine. Mephedrone was first synthesized in 1929, but it was not until the early 2000s that it became popular as a recreational drug. Despite its widespread use, little is known about the scientific research application of mephedrone.
Mécanisme D'action
Mephedrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, causing an increase in their levels in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
Mephedrone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and tremors. Long-term use of mephedrone can lead to addiction, psychosis, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Mephedrone has several advantages for lab experiments, such as its ability to increase the release of neurotransmitters and its potential therapeutic uses. However, its use in experiments can be limited due to its potential for abuse and the risk of adverse effects.
Orientations Futures
There are several future directions for the scientific research application of mephedrone. One direction is to study its potential therapeutic uses in more detail, such as in the treatment of depression and anxiety. Another direction is to investigate its potential use in drug addiction treatment. Additionally, more research is needed to understand the long-term effects of mephedrone use on the brain and body.
Méthodes De Synthèse
Mephedrone can be synthesized from 4-methylpropiophenone (4-MP) and 4-methylphenylamine (4-MPA) using a reductive amination process. The synthesis method involves the use of hazardous chemicals, such as hydrochloric acid and sodium cyanoborohydride, which can pose a risk to the environment and human health.
Applications De Recherche Scientifique
Mephedrone has been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotions. Mephedrone has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animals.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)18-12-11-17(19)14-5-9-16(20-2)10-6-14/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQAIRLTDATYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)amino]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)


![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)

![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)